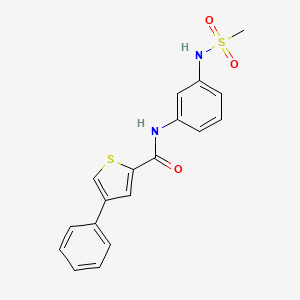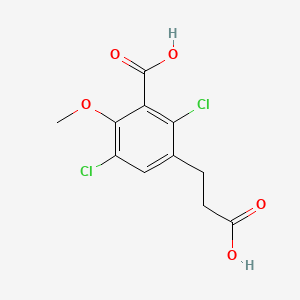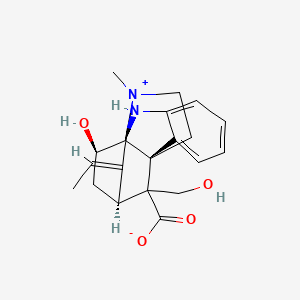
Thalidomide-NH-PEG1-NH2 (diTFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-PEG1-NH2 (diTFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-PEG1-NH2 (diTFA) involves the conjugation of a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. The reaction typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then reacted with the PEG linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of Thalidomide-NH-PEG1-NH2 (diTFA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-NH-PEG1-NH2 (diTFA) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted derivatives of Thalidomide-NH-PEG1-NH2 (diTFA) .
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-PEG1-NH2 (diTFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates.
Wirkmechanismus
Thalidomide-NH-PEG1-NH2 (diTFA) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-Piperazine-PEG1-NH2 (diTFA): Another E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a PEG linker.
Lenalidomide-NH-PEG1-NH2 (diTFA): Similar to Thalidomide-NH-PEG1-NH2 (diTFA) but uses Lenalidomide as the cereblon ligand.
Uniqueness
Thalidomide-NH-PEG1-NH2 (diTFA) is unique due to its specific structure and the incorporation of a Thalidomide-based cereblon ligand. This structure allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its versatility in various scientific research applications also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C21H22F6N4O9 |
|---|---|
Molekulargewicht |
588.4 g/mol |
IUPAC-Name |
4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N4O5.2C2HF3O2/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;2*3-2(4,5)1(6)7/h1-3,12,19H,4-9,18H2,(H,20,22,23);2*(H,6,7) |
InChI-Schlüssel |
PSLAJKQEVYBOHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


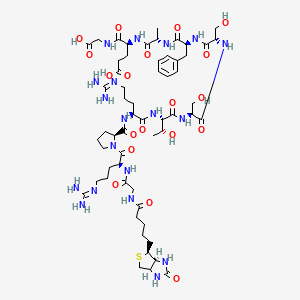
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)

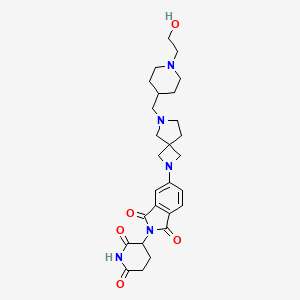
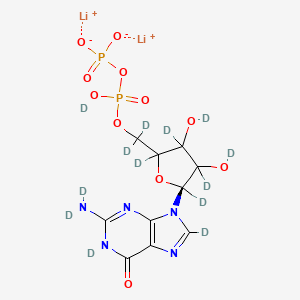

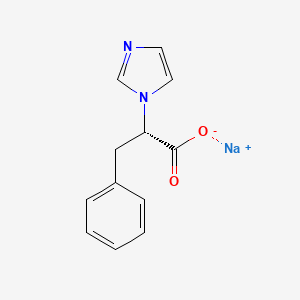
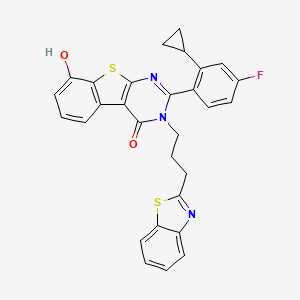
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)

